molecular formula C24H28N4O5 B11150474 4,5-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11150474
M. Wt: 452.5 g/mol
InChI Key: NCAQZFVBPWVNFS-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole nucleus and introduce the necessary functional groups through a series of chemical reactions. The key steps often include:

    Formation of the Indole Core: The indole core can be synthesized through methods such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, often using piperazine and appropriate leaving groups.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    4-methoxyphenylpiperazine: Shares the piperazine moiety and methoxy group.

    N-methyl-4-methoxyphenylpiperazine: Another compound with structural similarities.

Uniqueness

4,5-dimethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O5/c1-31-17-6-4-16(5-7-17)27-10-12-28(13-11-27)22(29)15-25-24(30)20-14-18-19(26-20)8-9-21(32-2)23(18)33-3/h4-9,14,26H,10-13,15H2,1-3H3,(H,25,30)

InChI Key

NCAQZFVBPWVNFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=C(N3)C=CC(=C4OC)OC

Origin of Product

United States

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